Ammonium bisulfate

Catalog No.
S573663
CAS No.
7803-63-6
M.F
NH4HSO4
H5NO4S
M. Wt
115.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium bisulfate

CAS Number

7803-63-6

Product Name

Ammonium bisulfate

IUPAC Name

azanium;hydrogen sulfate

Molecular Formula

NH4HSO4
H5NO4S

Molecular Weight

115.11 g/mol

InChI

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)

InChI Key

BIGPRXCJEDHCLP-UHFFFAOYSA-N

SMILES

[NH4+].OS(=O)(=O)[O-]

Synonyms

NH4HSO4, Sufuric acid monoammonium salt

Canonical SMILES

[H+].[NH4+].[O-]S(=O)(=O)[O-]

Isomeric SMILES

[NH4+].OS(=O)(=O)[O-]

The exact mass of the compound Ammonium bisulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77671. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Ammonium Sulfate - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium bisulfate (NH4HSO4) is a highly soluble, acidic crystalline solid that serves as a critical intermediate, solid acid catalyst, and reactive flux in industrial and laboratory settings [1]. Melting at 147 °C to form an ionic, acidic liquid, it provides the proton-donating power of sulfuric acid without the severe handling hazards and equipment corrosion associated with liquid acids. Furthermore, unlike alkali metal bisulfates, it decomposes entirely into volatile gases at elevated temperatures, leaving no metal ash residue. These properties make it a highly sought-after procurement choice for sulfation roasting, high-purity metal extraction, and residue-free catalyst preparation.

Substituting ammonium bisulfate with common alternatives frequently leads to process failures or severe engineering challenges. Replacing it with liquid sulfuric acid introduces extreme corrosivity, demanding expensive high-alloy reactor materials and complicating material handling[1]. Substituting with sodium bisulfate or potassium bisulfate introduces persistent alkali metal ions, which can poison catalysts or contaminate high-purity metal extracts since they do not volatilize. Finally, while ammonium sulfate is a cheaper neutral salt, it must undergo an endothermic decomposition step to form ammonium bisulfate before it can act as an acid roasting agent, requiring higher energy inputs and longer processing times.

Reduced Equipment Corrosion in Sulfation Roasting

In metallurgical processing and sulfation roasting (e.g., TiO2 recovery from ilmenite), the choice of acidic flux dictates reactor lifespan. While sulfuric acid provides necessary protons, its high mass fraction in liquid form causes severe corrosion to standard metallurgical equipment. Ammonium bisulfate provides a solid-state alternative that melts at 147 °C into a reactive acidic flux. Studies on ilmenite roasting demonstrate that using the ammonium sulfate/bisulfate route achieves high metal conversion (e.g., converting metal oxides to soluble sulfates at 500 °C) while being significantly less corrosive to equipment than direct sulfuric acid roasting [1].

Evidence DimensionReactor corrosivity and handling state
Target Compound DataSolid, melts at 147 °C, low corrosivity to roasting equipment
Comparator Or BaselineSulfuric acid (Highly corrosive liquid requiring specialized alloys)
Quantified DifferenceShifts the acidic reactant from a highly corrosive liquid to a process-friendly solid flux.
ConditionsSulfation roasting of complex minerals at elevated temperatures (300-500 °C)

Allows procurement teams to source a potent acidic flux that extends the operational lifespan of industrial roasting equipment.

Elimination of Endothermic Decomposition Bottlenecks

In the extraction of alkaline components (like Ca, Mg, or Al) from minerals such as blast furnace slag, ammonium sulfate is often used as a precursor. However, kinetic studies reveal that ammonium sulfate must first undergo an endothermic decomposition (ΔH = 112.5 kJ/mol at 350 °C) to form ammonium bisulfate before the actual exothermic mineral extraction can occur [1]. By directly utilizing ammonium bisulfate or optimizing processes to maintain the bisulfate active species, the process bypasses this energy-intensive decomposition step, accelerating the reaction kinetics with the target metal oxides.

Evidence DimensionInitial reaction enthalpy / Activation energy barrier
Target Compound DataDirectly reacts exothermically with Ca/Mg minerals
Comparator Or BaselineAmmonium sulfate (Requires +112.5 kJ/mol endothermic decomposition first)
Quantified DifferenceEliminates a 112.5 kJ/mol endothermic barrier during the initial roasting phase.
ConditionsRoasting of blast furnace slag or wollastonite at 350-400 °C

Directly sourcing or optimizing for the bisulfate form reduces energy consumption and accelerates throughput in mineral extraction processing.

Residue-Free Thermal Decomposition for High-Purity Applications

A critical differentiator for ammonium bisulfate in catalyst preparation and high-purity chemical synthesis is its thermal decomposition profile. Unlike sodium bisulfate, which leaves behind a solid sodium sulfate residue upon heating, ammonium bisulfate decomposes entirely into volatile gases (NH3, SO3, H2O) at temperatures above 300-500 °C [1]. This complete volatilization ensures that no alkali metal ash is left behind to poison sensitive catalytic sites or contaminate refined metal products, making it the premier choice for transient acidic environments.

Evidence DimensionPost-decomposition solid residue
Target Compound Data0% solid residue; fully volatilizes into NH3 and SOx
Comparator Or BaselineSodium bisulfate (Leaves >50% solid mass as Na2SO4 residue)
Quantified Difference100% volatile vs. persistent alkali metal contamination.
ConditionsThermal processing or catalyst calcination above 500 °C

Crucial for buyers manufacturing catalysts or high-purity materials where alkali metal contamination would cause product failure.

Formation of a Highly Penetrative Acidic Melt

At 147 °C, ammonium bisulfate undergoes a phase transition to form a highly viscous, sticky acidic melt (viscosity: 0.1-0.2 Pa·s) [1]. While this property is known to cause fouling in SCR systems by binding fly ash, it is highly advantageous in procurement scenarios involving mineral roasting or solid-state extractions. The liquid bisulfate melt effectively wets and penetrates solid mineral matrices far better than non-melting solid salts like ammonium sulfate (which remains dry until decomposition), ensuring superior physical contact and higher extraction yields for target metals.

Evidence DimensionPhase state and reactive wetting at 150-220 °C
Target Compound DataForms a viscous, sticky liquid melt at 147 °C
Comparator Or BaselineAmmonium sulfate (Remains a dry solid, poor surface wetting)
Quantified DifferenceProvides a 0.1-0.2 Pa·s liquid flux medium for superior mineral matrix penetration.
ConditionsLow-temperature roasting or pre-heating stages (150-220 °C)

The low-temperature melt property ensures maximum surface contact with ores or slags, driving higher yields in metallurgical recovery operations.

Sulfation Roasting for Rare and Transition Metals

Ideal for extracting TiO2 from ilmenite, or recovering vanadium, aluminum, and magnesium from industrial slags, where it acts as a highly reactive, less-corrosive acidic flux [1].

High-Purity Solid Acid Catalysis

Used as a proton donor in organic synthesis and catalyst preparation where the complete thermal volatilization of the compound ensures no alkali metal residues poison the final product [1].

pH Adjustment in Sensitive Formulations

Selected over liquid sulfuric acid for precise, safer pH control in dry-blend formulations, agricultural chemicals, and hair preparations where minimizing water and handling hazards is critical [1].

Physical Description

Ammonium hydrogen sulfate is a colorless to white, powdered solid. It is toxic by ingestion. When heated to high temperatures, it may release toxic sulfur oxide and nitrogen oxide fumes. It is soluble in water. It is a chemical catalyst, used in hair preparations.
Liquid

UNII

6218R7MBZB

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 58 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 50 of 58 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7803-63-6

Wikipedia

Ammonium bisulfate
Ammonium_bisulfate

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Food, beverage, and tobacco product manufacturing
Sulfuric acid, ammonium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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